molecular formula C30H27N5O5 B6007323 3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-2-(4-MORPHOLINYL)PHENYL]PROPANAMIDE

3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-2-(4-MORPHOLINYL)PHENYL]PROPANAMIDE

Cat. No.: B6007323
M. Wt: 537.6 g/mol
InChI Key: RWAZXMXSNLLCGV-UHFFFAOYSA-N
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Description

3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-2-(4-MORPHOLINYL)PHENYL]PROPANAMIDE is a complex organic compound that features multiple functional groups, including isoindole, phthalazine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the isoindole and phthalazine rings, followed by their functionalization and coupling. Common synthetic routes may include:

    Formation of Isoindole Ring: This can be achieved through cyclization reactions involving phthalic anhydride and primary amines.

    Formation of Phthalazine Ring: This often involves the condensation of hydrazine derivatives with phthalic anhydride or its derivatives.

    Coupling Reactions: The final step usually involves coupling the isoindole and phthalazine derivatives with a morpholine-containing phenyl group through amide bond formation.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phthalazine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activity.

Biology

    Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, such as kinases or proteases.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of such compounds typically involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can occur through various pathways, including:

    Inhibition of Enzyme Activity: By binding to the active site or allosteric sites of enzymes.

    Receptor Modulation: By acting as agonists or antagonists at receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-piperidinyl)phenyl]propanamide
  • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-pyrrolidinyl)phenyl]propanamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which can confer unique biological activity and specificity for certain molecular targets.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O5/c1-33-28(37)21-7-3-2-6-20(21)27(32-33)19-10-11-25(34-14-16-40-17-15-34)24(18-19)31-26(36)12-13-35-29(38)22-8-4-5-9-23(22)30(35)39/h2-11,18H,12-17H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAZXMXSNLLCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)CCN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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